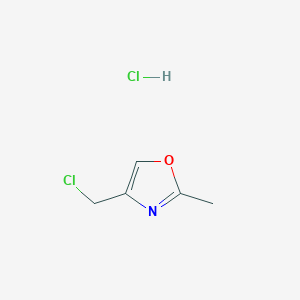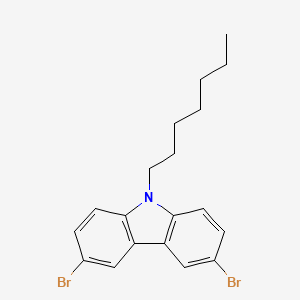
4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are used in various applications in the field of organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride” are not available, a similar compound, 4-chloromethyl pyridine hydrochloride, can be synthesized using 4-picolin as a raw material . The process involves several steps including oxidation, esterification, reduction, and reaction with thionyl chloride .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, chloromethyl groups can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its state of matter, color, odor, pH, melting point, boiling point, and solubility . Unfortunately, specific information about these properties for “4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride” is not available.Applications De Recherche Scientifique
Synthesis Methods
Regioselective Synthesis : Yamane et al. (2004) describe a highly regioselective method for synthesizing 4-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride. This process involves the reaction of 2-aryl-4,5 dimethyl-1,3-oxazoles with N-chloro succinimide under mild conditions, yielding the desired product with high specificity (Yamane, Mitsudera, & Shundoh, 2004).
Preparation Process : Lee et al. (2004) developed a facile and highly regioselective process for forming 4-chloromethyl-1,3-oxazoles, using 1,3-oxazole N-oxide/HCl salts and POCl3 with HCl salts. This method provides a general approach with direct precipitation of the products in all cases studied (Lee, Jiang, Vedananda, Prasad, & Repič, 2004).
Synthetic Elaboration and Applications
Reactive Scaffold Utilization : Patil and Luzzio (2016) demonstrated that 2-(halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are effective reactive scaffolds for synthetic elaboration. They are used to prepare various 2-substituted oxazoles, showcasing their versatility in organic synthesis (Patil & Luzzio, 2016).
Mechanistic Investigation : Capriati et al. (2002) studied the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones. They found that lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazole afforded 2-[(Z)-alkenyl]-4,5-dihydro-1,3-oxazoles, providing insight into reaction mechanisms and potential applications in organic chemistry (Capriati, Degennaro, Florio, & Luisi, 2002).
Derivative Synthesis : The synthesis of derivatives like 5-chloromethyl-3-methyl-1,2-oxazole by Dikusar et al. (2013) involves reactions with benzaldehydes and amines, leading to the formation of Schiff bases. This illustrates the compound's utility in synthesizing functionally substituted organic molecules (Dikusar et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJVCKYXKVJGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)






![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)